6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the methyl group, trifluoromethoxy group, and the pyrazine ring. Researchers have developed efficient synthetic routes to access this compound, ensuring its availability for further studies .
Molecular Structure Analysis
The molecular structure of 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide consists of a pyrazine core with a carboxamide group at position 2. The trifluoromethoxyphenyl moiety is attached to one of the nitrogen atoms. The presence of the methyl group at position 6 contributes to its overall stability and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and cyclizations. Researchers have explored its reactivity with different reagents to understand its behavior under various conditions .
Physical and Chemical Properties Analysis
Mechanism of Action
6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide exhibits promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Although the exact mechanism of action is still under investigation, it likely involves inhibition of essential cellular processes within the bacterium. Further studies are needed to elucidate the precise targets and pathways affected by this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-8-6-17-7-11(18-8)12(20)19-9-2-4-10(5-3-9)21-13(14,15)16/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHGCLDLQCZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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